molecular formula C12H14N2S B8074414 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B8074414
M. Wt: 218.32 g/mol
InChI Key: KISOHOLEJPVTJI-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is an organic compound characterized by its thiazole ring structure and a substituted phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring and the dimethylphenyl group imparts unique chemical properties that make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

  • Substitution Reaction: : The introduction of the 3,4-dimethylphenyl group is achieved through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with a suitable benzyl halide under basic conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one: Similar structure but with a carbonyl group instead of an imine.

    5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-thiol: Contains a thiol group instead of an imine.

    5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-amine: Features an amine group instead of an imine.

Uniqueness

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is unique due to its specific combination of the thiazole ring and the dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-3-4-10(5-9(8)2)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOHOLEJPVTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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